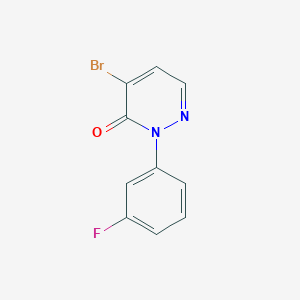

4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one

Descripción

4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is a halogenated pyridazinone derivative characterized by a bromine atom at position 4 and a 3-fluorophenyl group at position 2 of the pyridazinone core. Its molecular formula is C₁₀H₆BrFN₂O, with a molecular weight of 285.08 g/mol (calculated based on analogous structures in and ).

Pyridazin-3(2H)-one derivatives are recognized for their diverse biological activities, including antihypertensive, antiplatelet, and anti-inflammatory effects, as well as interactions with formyl peptide receptors (FPRs). However, this compound is listed as a discontinued product (CAS: 89981-62-4), likely due to challenges in synthesis, stability, or commercial demand.

Propiedades

IUPAC Name |

4-bromo-2-(3-fluorophenyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFN2O/c11-9-4-5-13-14(10(9)15)8-3-1-2-7(12)6-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAGNRACJBQUKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C(=CC=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzaldehyde and 4-bromo-3-hydrazinylpyridazine.

Condensation Reaction: The 3-fluorobenzaldehyde undergoes a condensation reaction with 4-bromo-3-hydrazinylpyridazine in the presence of a suitable catalyst, such as acetic acid, to form the desired pyridazinone compound.

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Coupling Reactions: Palladium catalysts and bases like triethylamine are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazinones, while coupling reactions can produce biaryl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

This compound can undergo various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced with other functional groups through nucleophilic substitution.

- Oxidation and Reduction : It can participate in oxidation and reduction reactions to yield different derivatives.

- Coupling Reactions : The compound is suitable for coupling reactions like Suzuki or Heck coupling to create more complex molecules.

Biological Activities

Research indicates that 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one exhibits several biological activities:

- Antimicrobial Properties : Studies have shown its effectiveness against various microbial strains, indicating potential use in developing antimicrobial agents.

- Antiviral Activities : The compound has been investigated for its ability to inhibit viral replication, making it a candidate for antiviral drug development.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer therapeutic agent.

Medicinal Chemistry Applications

In medicinal chemistry, this compound serves as a valuable building block for synthesizing more complex pharmaceuticals. Its structural features allow for the modification of biological activity through various substitutions. For instance:

- Targeting Enzymes and Receptors : The compound can interact with specific molecular targets, modulating their activity. This interaction is crucial for developing drugs aimed at specific diseases.

Case Studies

Several studies have documented the applications of this compound:

-

Antimicrobial Activity Study :

- Researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. Results indicated significant inhibition, suggesting its potential as a lead compound in antibiotic development.

-

Anticancer Research :

- A study focused on the compound's ability to induce cell death in various cancer cell lines. The results demonstrated a dose-dependent response, with IC50 values indicating effective cytotoxicity at low concentrations.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

a) Substituent Effects on Bioactivity

- The 3-fluorophenyl group in the target compound may enhance binding to FPRs compared to 4-fluorophenyl () or benzyl derivatives (), as fluorinated aryl groups often improve receptor affinity.

- Methoxy groups (e.g., in 5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone) reduce lipophilicity (XLogP3 = 2.2 vs.

c) Pharmacological Potential

- Pyridazinones with mixed halogenation (e.g., 4-Bromo-6-chloro derivatives in ) exhibit higher molecular weights and lipophilicity, favoring blood-brain barrier penetration.

- The target compound’s bromine atom at position 4 could sterically hinder interactions with enzymatic targets compared to smaller substituents like chlorine.

d) Commercial and Research Relevance

Actividad Biológica

4-Bromo-2-(3-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Its structure features a bromine atom at the 4-position and a 3-fluorophenyl group at the 2-position, contributing to its unique biological properties. This compound has gained attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities.

- Molecular Formula : C10H7BrFN2O

- Molecular Weight : 256.08 g/mol

- Structural Features : The presence of halogen substituents (bromine and fluorine) enhances its lipophilicity and bioavailability, which may improve its pharmacokinetic properties compared to other similar compounds.

Biological Activities

The biological activity of this compound has been explored in various studies, revealing promising results across multiple domains:

Antimicrobial Activity

Research indicates that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, the compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Antiviral Properties

Studies have highlighted the antiviral potential of pyridazinone derivatives, with some compounds in this class demonstrating activity against viral infections. The specific mechanisms of action often involve interference with viral replication processes.

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including colon carcinoma (HCT116) cells. The compound's mechanism may involve apoptosis induction and cell cycle arrest .

The mechanism of action for this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes involved in disease pathways. The binding affinity of this compound to various biological targets is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Amino-2-(3-fluorophenyl)pyridazin-3(2H)-one | Amino group at position 4 | Antidepressant properties |

| 6-(4-Fluorophenyl)-pyridazin-3(2H)-one | Fluorophenyl substitution at position 6 | Analgesic activity |

| 5-(3-Fluorobenzyl)-pyridazin-3(2H)-one | Benzyl group at position 5 | Inhibition of phosphodiesterases |

This comparison highlights how variations in substituent groups can influence the biological activity of pyridazinone derivatives.

Case Studies and Research Findings

- Study on Anticancer Activity : A recent study synthesized several pyridazinone derivatives, including this compound, and evaluated their efficacy against HCT116 cell lines. The results indicated a significant reduction in cell viability, suggesting potential as a chemotherapeutic agent .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of various pyridazinones. The study found that compounds with halogen substituents exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Q & A

Q. How can SAR studies guide the design of derivatives with enhanced potency?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.